

Gly-Pro-AMC Hydrobromide (CAS: 115035-46-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Gly-Pro-AMC hydrobromide

Cat. No.: B555460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gly-Pro-AMC hydrobromide**, a widely utilized fluorogenic substrate in life sciences research and drug discovery. This document details its chemical and physical properties, biological applications, and comprehensive experimental protocols.

Core Properties of Gly-Pro-AMC Hydrobromide

Gly-Pro-AMC hydrobromide, with the CAS number 115035-46-6, is a synthetic molecule essential for the sensitive detection of certain peptidase activities.^{[1][2][3][4][5]} Its utility lies in the fluorophore, 7-amido-4-methylcoumarin (AMC), which is released upon enzymatic cleavage of the amide bond linking it to the dipeptide Glycyl-Proline.^{[4][6]} The free AMC exhibits fluorescence, providing a measurable signal directly proportional to enzyme activity.^{[4][6][7]}

Chemical and Physical Data

A summary of the key quantitative data for **Gly-Pro-AMC hydrobromide** is presented in Table 1.

Property	Value	References
CAS Number	115035-46-6	[1][2][3][4][5]
Molecular Formula	C ₁₇ H ₂₀ BrN ₃ O ₄	[2][5]
Molecular Weight	410.27 g/mol	[2]
Appearance	Off-white to light yellow solid	[5]
Purity	>97%	[1][5]
Excitation Wavelength	340-360 nm	[4][6]
Emission Wavelength	440-460 nm	[4][6]
Solubility	H ₂ O: 100 mg/mL (243.75 mM; requires sonication) DMSO: 100 mg/mL (243.75 mM; requires sonication)	
Storage	4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.	

Biological Applications

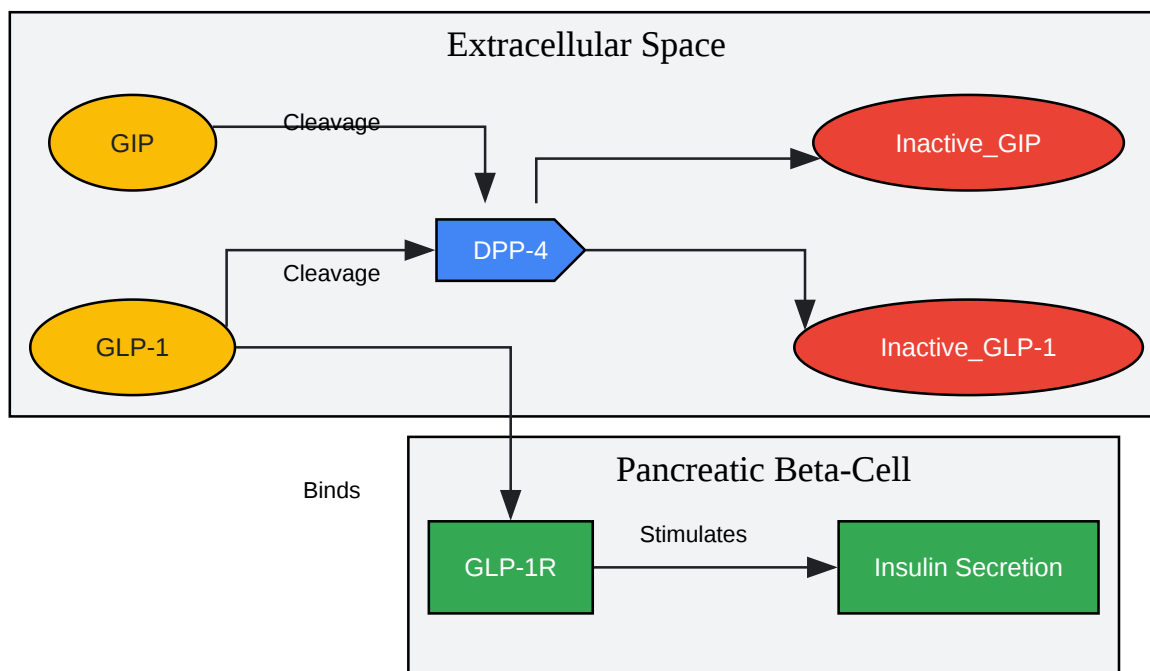
Gly-Pro-AMC hydrobromide is a key reagent for studying the activity of several enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4).[1][4] It is also used to assay the activity of other enzymes such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 7 (DPP7), Dipeptidyl Peptidase 8 (DPP8), and Prolyl Endopeptidase (PREP).[1] Its high sensitivity makes it ideal for high-throughput screening of enzyme inhibitors, a critical step in drug development, particularly for type 2 diabetes where DPP-4 is a major therapeutic target.[8]

Key Signaling Pathways

Understanding the signaling pathways of the enzymes that cleave Gly-Pro-AMC is crucial for contextualizing experimental results.

Dipeptidyl Peptidase-4 (DPP-4) Signaling

DPP-4 is a transmembrane glycoprotein that plays a significant role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[9] By cleaving these hormones, DPP-4 attenuates their ability to stimulate insulin secretion. DPP-4 also has roles in immune regulation and inflammation.[4][9]

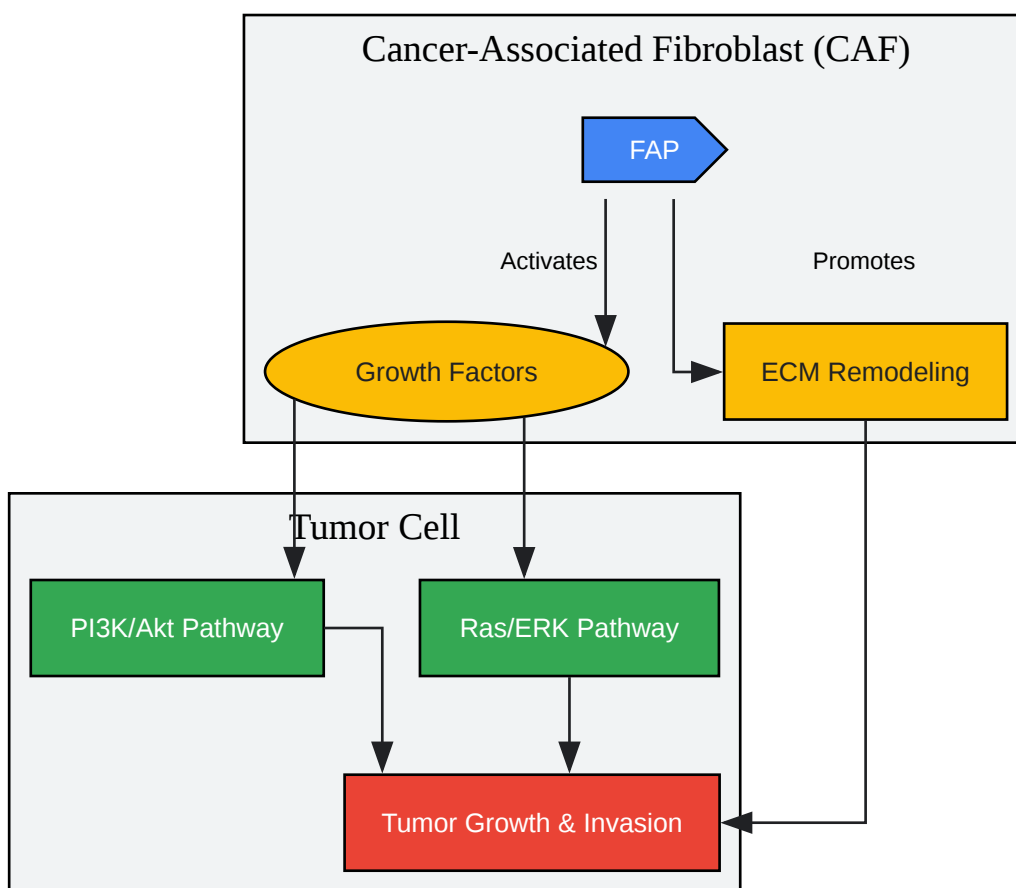


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DPP-4 inactivates incretins, reducing insulin secretion.

Fibroblast Activation Protein (FAP) Signaling

FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and is implicated in tumor growth, invasion, and metastasis.[10][11] It contributes to the remodeling of the extracellular matrix (ECM) and can influence signaling pathways such as the PI3K/Akt and Ras-ERK pathways.[11][12][13]



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FAP promotes tumor progression via ECM remodeling.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing **Gly-Pro-AMC hydrobromide**.

DPP-4 Activity Assay

This protocol describes a fluorometric assay to measure DPP-4 activity in various samples.

Materials:

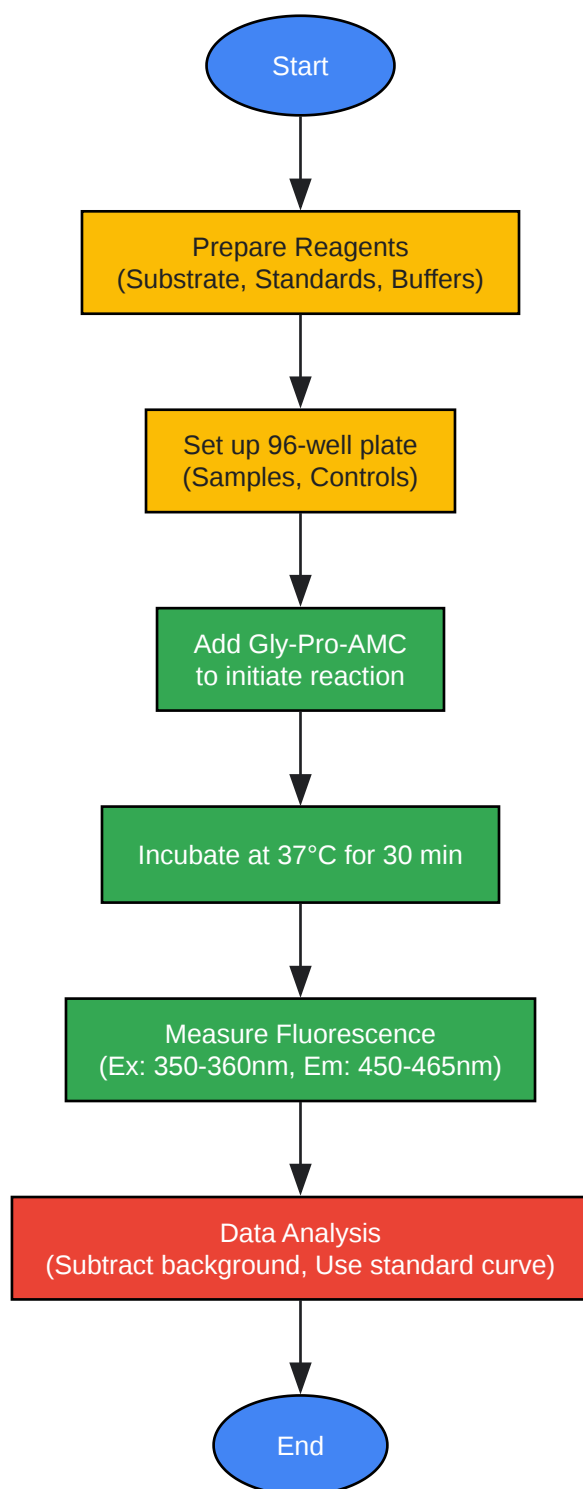
- **Gly-Pro-AMC hydrobromide (Substrate)**

- DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
- Purified DPP-4 enzyme or sample containing DPP-4 (e.g., cell lysate, serum)
- AMC Standard (for standard curve)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute in DPP-4 Assay Buffer to the desired working concentration (e.g., 200 μ M).^[7]
 - Prepare a series of AMC standards by diluting the AMC stock solution in DPP-4 Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).^[7]
- Assay Protocol:
 - Add 50 μ L of sample (or purified DPP-4) to each well of the 96-well plate.
 - For each sample, prepare a parallel well with a DPP-4 inhibitor to serve as a background control.^[7]
 - Add 50 μ L of the Gly-Pro-AMC working solution to each well to initiate the reaction.
 - Incubate the plate at 37°C for 30 minutes, protected from light.
- Data Acquisition:
 - Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
 - Subtract the background fluorescence from the sample fluorescence.

- Determine the concentration of AMC released using the AMC standard curve.
- Calculate DPP-4 activity, typically expressed as pmol of AMC released per minute per milligram of protein.



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Workflow for a typical DPP-4 activity assay.

Enzyme Inhibition Assay

This protocol is designed to screen for inhibitors of enzymes that cleave Gly-Pro-AMC.

Materials:

- Same as DPP-4 Activity Assay
- Test compounds (potential inhibitors)
- Known inhibitor (positive control)

Procedure:

- Reagent and Compound Preparation:
 - Prepare reagents as described in the DPP-4 Activity Assay.
 - Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a dilution series.
- Assay Protocol:
 - In a 96-well plate, add the enzyme and the test compound at various concentrations.
 - Include wells with enzyme and solvent only (no inhibitor control) and wells with a known inhibitor (positive control).
 - Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
 - Initiate the reaction by adding the Gly-Pro-AMC substrate.
- Data Acquisition and Analysis:
 - Measure fluorescence as described previously.

- Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
- Determine the IC_{50} value for each active compound.

Data Interpretation: Enzyme Kinetics

To characterize the mechanism of enzyme inhibition, kinetic studies are often performed. Data from these experiments can be visualized using a Lineweaver-Burk plot.

The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, plotting the inverse of reaction velocity ($1/V$) against the inverse of substrate concentration ($1/[S]$). This linearization of the kinetic data allows for the determination of key parameters such as V_{max} (maximum reaction velocity) and K_m (Michaelis constant).^{[14][15]}



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A Lineweaver-Burk plot for enzyme kinetics analysis.

Safety and Handling

Gly-Pro-AMC hydrobromide should be handled in a laboratory setting by trained personnel. It is important to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a comprehensive overview of **Gly-Pro-AMC hydrobromide** for research and drug development applications. By understanding its properties and utilizing the detailed protocols, researchers can effectively employ this valuable tool in their studies.

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